

Factors leading to false positives/negatives with Gaxilose.

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Gaxilose Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during **Gaxilose**-based experiments for the diagnosis of lactose malabsorption.

Frequently Asked Questions (FAQs)

Q1: What is **Gaxilose** and how does it work?

Gaxilose, also known by its trade name "Lactophan," is a synthetic derivative of lactose designed as a diagnostic agent for lactose malabsorption.[1] Its mechanism of action is based on the activity of the lactase enzyme in the small intestine. When administered orally, **Gaxilose** is hydrolyzed by lactase into two metabolites: galactose and D-xylose.[1] The D-xylose is then absorbed into the bloodstream and subsequently excreted in the urine. In individuals with normal lactase activity, a higher amount of D-xylose is excreted, while in those with lactase deficiency, the excretion is significantly lower.[1]

Q2: What is the standard experimental protocol for the **Gaxilose** test?

The standard protocol for the **Gaxilose** test involves the oral administration of a 0.45 g dose of **Gaxilose** dissolved in water to a fasting patient.[2][3] The patient should discard the first



morning urine before ingesting the **Gaxilose** solution. All urine is then collected for a period of 5 hours.[2][3] The total volume of the collected urine must be recorded, as it is essential for the final calculation of the amount of excreted D-xylose.[2]

Q3: What are the known contraindications for the Gaxilose test?

The primary contraindications for the use of **Gaxilose** include known allergies to any component of the formulation and severe renal impairment.[1] Patients with severe kidney disease, portal hypertension, myxedema, or a history of total gastrectomy and/or vagotomy are not recommended to undergo the test.[2]

Troubleshooting Guide: False Positives

A false positive result indicates lactase deficiency when the individual has normal lactase activity. This is characterized by a lower than expected urinary D-xylose level.

Q4: My results indicate a higher level of D-xylose excretion than expected, suggesting a false positive. What are the potential causes?

Several factors can lead to a false-positive result with the **Gaxilose** test. These are summarized in the table below and detailed in the following sections.

Troubleshooting & Optimization

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Factor	Mechanism	
Incorrect Urine Collection	Incomplete urine collection or inaccurate volume measurement leads to a falsely elevated calculated D-xylose concentration.[2]	
Dehydration	Reduced urine output can lead to a higher concentration of D-xylose in the collected sample.[2]	
Renal Impairment	Decreased kidney function impairs the excretion of D-xylose, causing it to accumulate in the body and be excreted over a longer period, potentially leading to an inaccurate result within the 5-hour window.[1]	
Ascites	The accumulation of fluid in the abdomen can alter the volume of distribution of water-soluble compounds like D-xylose, potentially affecting its concentration in urine.	
Urinary Retention	Incomplete emptying of the bladder can lead to an inaccurate measurement of the total D-xylose excreted within the collection period.[2]	
Small Intestinal Bacterial Overgrowth (SIBO)	Bacteria in the small intestine can metabolize Gaxilose, leading to the release and absorption of D-xylose, independent of lactase activity.[4][5]	
Slow Gastric Emptying	Delayed passage of Gaxilose from the stomach to the small intestine can result in a delayed and potentially reduced absorption and excretion of D-xylose within the designated timeframe.[2]	
Advanced Age	Age-related decline in renal function and changes in gastrointestinal motility can contribute to altered D-xylose excretion.[2]	
Medications	Prokinetics and antispasmodics can alter gastrointestinal motility, affecting the time	



Gaxilose is available for hydrolysis and absorption.[1]

Detailed Troubleshooting for False Positives

Issue: Suspected Incorrect Urine Collection

Q5: What constitutes incorrect urine collection and how can it be rectified? A pre-analytical
error, such as failing to collect all urine within the 5-hour window or inaccurately recording
the total volume, is a significant source of error.[2] If a collection is known to be incomplete,
the test should be repeated. It is crucial to provide clear instructions to the patient to collect
every void during the 5-hour period.

Issue: Patient with Renal Impairment

Q6: How does renal impairment affect Gaxilose test results? Severe renal impairment is a
contraindication for the Gaxilose test.[1] Impaired kidney function reduces the clearance of
D-xylose from the blood, leading to its retention and a lower concentration in the urine
collected over 5 hours, which could be misinterpreted as lactase deficiency.

Issue: Patient with Small Intestinal Bacterial Overgrowth (SIBO)

• Q7: What is the mechanism by which SIBO causes a false positive? In SIBO, an excessive number of bacteria are present in the small intestine. These bacteria can ferment carbohydrates. It is plausible that these bacteria can hydrolyze **Gaxilose**, releasing D-xylose for absorption. This bacterial-mediated hydrolysis would be independent of the patient's own lactase activity, leading to an artificially high level of D-xylose in the urine.[4][5]

Troubleshooting Guide: False Negatives

A false negative result indicates normal lactase activity when the individual is lactase deficient. This is characterized by a higher than expected urinary D-xylose level.

Q8: My results suggest normal lactase activity, but the clinical picture points towards lactose intolerance. What could cause a false negative?



False negatives are a known limitation of the **Gaxilose** test. The identified causes are summarized in the table below.

Factor	Mechanism	Quantitative Data
Recent Antibiotic Use	Antibiotics can alter the gut microbiota, which may indirectly influence the environment of the small intestine and potentially affect the test outcome.[4]	Data not available
Bacterial Adaptation	The intestinal microbiota can adapt to regular lactose ingestion, which might influence the handling of Gaxilose.[4]	Data not available
Lower Specificity Compared to Genetic Testing	Studies have shown that the Gaxilose test can have a high rate of false negatives when compared to genetic testing for lactase non-persistence.	One study reported a false negative rate of 32% and a specificity of 68% for the Gaxilose test compared to the C/T-13910 genetic test.[4][6]

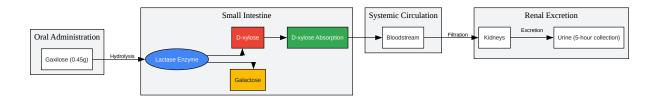
Experimental Protocols & Data Gaxilose Test Protocol

- Patient Preparation: The patient should fast for at least 8 hours prior to the test. Water is permitted. Certain medications that affect gastrointestinal motility should be discontinued as advised by a physician.[1]
- Baseline Urine Sample: The patient should completely empty their bladder in the morning and discard this urine.[2]
- **Gaxilose** Administration: A 0.45 g dose of **Gaxilose** is dissolved in 200-250 mL of water and ingested by the patient.[2][3]



- Urine Collection: All urine produced over the next 5 hours is collected in a single container.[2]
 [3]
- Volume Measurement: At the end of the 5-hour period, the total volume of the collected urine is measured and recorded.
- Sample Analysis: An aliquot of the collected urine is analyzed for D-xylose concentration. The total amount of D-xylose excreted is calculated by multiplying the concentration by the total urine volume.

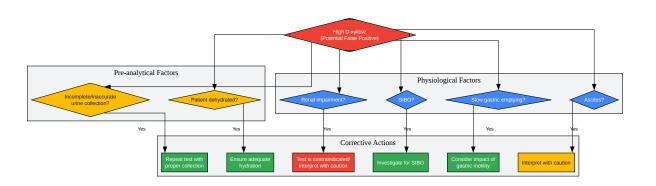
Visualizations



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Caption: Gaxilose experimental workflow.





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Caption: Troubleshooting logic for false positives.

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